molecular formula C9H15NO3S B2579283 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid CAS No. 65054-69-5

2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2579283
CAS No.: 65054-69-5
M. Wt: 217.28
InChI Key: YVSSRYJNSPATPC-UHFFFAOYSA-N
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Description

2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid is an organic compound that features a cyclopropylformamido group and a methylsulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the cyclopropylformamido group through the reaction of cyclopropylamine with a suitable formylating agent. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent. The final step involves the coupling of these intermediates with a butanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylformamido group can enhance binding affinity and selectivity, while the methylsulfanyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-4-(methylsulfanyl)butanoic acid
  • 2-(Cyclopropylformamido)-4-(ethylsulfanyl)butanoic acid
  • 2-(Cyclopropylformamido)-4-(methylsulfinyl)butanoic acid

Uniqueness

2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its cyclopropylformamido and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-14-5-4-7(9(12)13)10-8(11)6-2-3-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSRYJNSPATPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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